tert-Butyl ethyl malonate

Beschreibung

Overview of Malonate Esters in Organic Synthesis

Malonate esters, such as diethyl malonate and dimethyl malonate, are a cornerstone of synthetic organic chemistry, primarily due to the reactivity of the methylene (B1212753) group positioned between the two carbonyl functionalities. patsnap.comchemistnotes.com This central carbon's protons are significantly acidic (pKa ≈ 13 for diethyl malonate), allowing for easy deprotonation by a suitable base, like sodium ethoxide, to form a stable enolate. masterorganicchemistry.com This nucleophilic enolate is central to the classical malonic ester synthesis . wikipedia.orgmasterorganicchemistry.com

The mechanism of the malonic ester synthesis typically involves three core steps:

Deprotonation: A base abstracts an acidic α-hydrogen to form a malonate enolate. patsnap.commasterorganicchemistry.com

Alkylation: The enolate acts as a nucleophile, attacking an alkyl halide (or other suitable electrophile) in an Sₙ2 reaction to form a new carbon-carbon bond. patsnap.commasterorganicchemistry.com This step can be repeated to introduce a second alkyl group. wikipedia.orgchemistnotes.com

Hydrolysis and Decarboxylation: The ester groups are hydrolyzed to carboxylic acids, typically under acidic conditions. masterorganicchemistry.com The resulting malonic acid derivative readily undergoes decarboxylation upon heating to yield a substituted carboxylic acid. wikipedia.orgchemistrylearner.com

This synthetic sequence is highly versatile, providing a reliable method for the preparation of mono- and disubstituted acetic acids. chemistrylearner.com Beyond simple carboxylic acids, the malonic ester synthesis is a gateway to a variety of molecular structures. For instance, it is used to synthesize ketones by treating the malonate enolate with an acid chloride, followed by hydrolysis and decarboxylation. chemistnotes.com Its applications extend to the production of barbiturates, a class of sedative drugs, through condensation with urea (B33335). wikipedia.orgchemistrylearner.com The synthesis is also adaptable for creating cyclic compounds, such as cycloalkylcarboxylic acids, when a dihalide is used as the electrophile in what is known as the Perkin alicyclic synthesis. wikipedia.org

Significance of Asymmetric Malonates in Advanced Organic Synthesis

The synthesis of single-enantiomer compounds is a critical objective in modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific three-dimensional structure. Asymmetric malonates, which possess a chiral center, are valuable building blocks for constructing complex, enantiomerically pure molecules. frontiersin.orgnih.gov

A key challenge and area of intense research is the development of methods to introduce chirality at the malonate's α-carbon in a controlled manner. Enantioselective synthesis using chiral malonates allows for the creation of versatile intermediates with a defined stereochemistry. frontiersin.orgnih.gov These intermediates can then be elaborated into a wide range of target molecules.

Recent advancements have focused on catalytic enantioselective reactions. For example, phase-transfer catalysis (PTC) has emerged as a powerful technique. In this method, a chiral phase-transfer catalyst facilitates the reaction between the malonate substrate (in the organic phase) and a reagent (in the aqueous or solid phase), guiding the formation of one enantiomer over the other. frontiersin.orgnih.gov Research has demonstrated the highly efficient α-alkylation of asymmetric malonates, such as 2,2-diphenylethyl tert-butyl α-methylmalonates, using a chiral PTC catalyst. frontiersin.orgnih.gov This approach has successfully produced α-methyl-α-alkylmalonates containing a quaternary chiral center in high chemical yields (up to 99%) and with excellent enantioselectivities (up to 98% ee). frontiersin.orgnih.gov

The significance of such asymmetric malonates lies in the differential reactivity of their two ester groups. For instance, in a tert-butyl alkyl malonate, the tert-butyl ester can be selectively cleaved under acidic conditions (e.g., with trifluoroacetic acid), while the other ester group remains intact. nih.govnih.govresearchgate.net Conversely, other ester groups, like a 2,2-diphenylethyl ester, can be selectively hydrolyzed under basic conditions. nih.govnih.govresearchgate.net This orthogonal reactivity allows for the stepwise modification of the molecule, providing a strategic advantage in the synthesis of complex natural products and pharmaceutical agents. nih.gov

Current Research Landscape of tert-Butyl Ethyl Malonate

This compound serves as a specialized reagent in the field of chemical synthesis, valued for the distinct properties imparted by its asymmetric ester groups. The tert-butyl group, in particular, can function as a protecting group that can be removed under specific acidic conditions, a feature exploited in multi-step synthetic sequences.

One established method for its preparation involves the reaction of potassium ethyl malonate with isobutylene (B52900) in the presence of a strong acid catalyst. orgsyn.org This procedure is an adaptation of the synthesis for di-tert-butyl malonate. orgsyn.org

While not as ubiquitous as diethyl or dimethyl malonate, this compound has been utilized in specific research applications. A notable example is its use in materials science for the synthesis of a polar ester-functionalized aliphatic polysulfone, which exhibited remarkable thermal stability. sigmaaldrich.com This highlights its role in creating polymers with tailored properties.

More recent research continues to explore the utility of malonates with mixed ester functionalities. In the context of asymmetric synthesis, the principles applied to other mixed malonates are directly relevant to this compound. For instance, a 2023 study on the enantioselective phase-transfer catalytic α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonate underscores the value of the tert-butyl ester group in creating chiral building blocks. frontiersin.orgnih.gov The selective hydrolysis of the different ester groups in the resulting products demonstrates the synthetic flexibility offered by such asymmetric designs. nih.govnih.govresearchgate.net

Furthermore, the reactivity of the active methylene group in malonates continues to be exploited in novel bond-forming reactions. Research has shown that stable N-heterocyclic carbenes can react with malonic esters like this compound. These reactions typically result in the formation of zwitterionic heterocyclic compounds or, in the presence of more acidic substrates, deprotonation to form azolium salts. Such studies expand the reaction scope of malonates and open new avenues for the synthesis of complex heterocyclic systems.

Compound Index

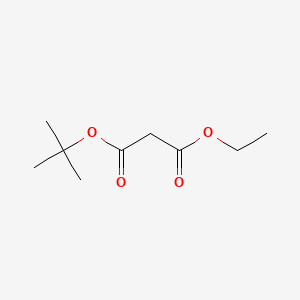

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-O-tert-butyl 1-O-ethyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-5-12-7(10)6-8(11)13-9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOBFMZGRJOSOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186519 | |

| Record name | tert-Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32864-38-3 | |

| Record name | 1-(1,1-Dimethylethyl) 3-ethyl propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32864-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl ethyl malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032864383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 32864-38-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tert-Butyl ethyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl ethyl malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl Ethyl Malonate and Its Derivatives

Esterification Reactions for Malonate Synthesis

Esterification represents a fundamental approach to synthesizing malonate esters, including the mixed ester, tert-butyl ethyl malonate. These methods involve the formation of ester linkages from carboxylic acids or their derivatives and alcohols.

Direct Esterification Approaches

Direct esterification typically involves the reaction of malonic acid with the corresponding alcohols, tert-butanol (B103910) and ethanol (B145695), in the presence of an acid catalyst. ontosight.ai This method, while straightforward, can sometimes lead to a mixture of products, including diethyl malonate and di-tert-butyl malonate, requiring careful control of reaction conditions to favor the formation of the desired mixed ester.

Another direct approach involves the reaction of monoethyl malonate with isobutylene (B52900) in the presence of a strong acid catalyst like concentrated sulfuric acid. orgsyn.orgorgsyn.org This method proceeds by the acid-catalyzed addition of the carboxylic acid to the alkene.

Transesterification Routes for this compound

Transesterification offers an alternative pathway to this compound. This process involves the exchange of the alkoxy group of a malonic acid diester with a different alcohol in the presence of a catalyst. For instance, diethyl malonate can be reacted with tert-butanol, or dimethyl malonate can be reacted with both ethanol and tert-butanol. google.com Catalysts for these reactions can vary and include metal oxides like dibutyltin (B87310) oxide. google.com Continuous processes for transesterification have also been developed to improve efficiency and yield. google.com

One specific example involves the hydrolysis of ethyl tert-butyl malonate in an ethanol and potassium hydroxide (B78521) solution to yield the desired product after workup. google.com However, this method can be complicated by the cost of the starting material and the complexity of the operation. google.com

Synthesis from Malonic Acid Derivatives and Alcohols

The synthesis of this compound can also be accomplished by reacting derivatives of malonic acid with the appropriate alcohols. These methods often provide better control over the final product distribution.

A notable method involves the reaction of malonic acid and tert-butanol in the presence of methanesulfonyl chloride and a base, such as pyridine (B92270), in a suitable solvent like tetrahydrofuran. google.com In this reaction, methanesulfonyl chloride acts as a dehydrating agent, facilitating the esterification. The reaction is typically carried out at low temperatures, and the product is isolated after a workup procedure that involves adjusting the pH and extracting the product. google.com This method has been shown to produce mono-tert-butyl malonate in good yields. google.com

| Reactants | Reagents | Solvent | Yield | Reference |

| Malonic acid, tert-Butanol | Methanesulfonyl chloride, Pyridine | Tetrahydrofuran | 70% | google.com |

Similar to the methanesulfonyl chloride method, acetic anhydride (B1165640) can be used to promote the esterification of malonic acid with tert-butanol. google.com The reaction is typically performed in the presence of pyridine and a solvent like tetrahydrofuran. google.com After the reaction is complete, the mixture is worked up to isolate the mono-tert-butyl malonate. This approach has also demonstrated good yields. google.com

| Reactants | Reagents | Solvent | Yield | Reference |

| Malonic acid, tert-Butanol | Acetic anhydride, Pyridine | Tetrahydrofuran | 71% | google.com |

Alkylation Strategies

Alkylation of malonic esters is a cornerstone of their application in organic synthesis, allowing for the introduction of various substituents on the α-carbon. wikipedia.orgmasterorganicchemistry.com The acidic nature of the α-protons of this compound (pKa ≈ 13) allows for their easy removal by a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. libretexts.org

This enolate can then react with an alkyl halide in an SN2 reaction to introduce an alkyl group. libretexts.org The process can be repeated to introduce a second, different alkyl group if desired. libretexts.org This sequential alkylation provides a versatile route to a wide range of α-substituted and α,α-disubstituted malonic esters. The choice of base and solvent is crucial to avoid side reactions like transesterification. wikipedia.org For direct alkylation of less acidic monocarbonyl compounds, stronger, sterically hindered bases like lithium diisopropylamide (LDA) are often required. libretexts.org

The resulting alkylated this compound can be a valuable intermediate. For instance, subsequent hydrolysis and decarboxylation can lead to the formation of substituted carboxylic acids. libretexts.orgyoutube.com Phase-transfer catalysis has also been employed for the enantioselective alkylation of malonate derivatives, highlighting the advanced applications of these alkylation strategies. frontiersin.org

| Alkylating Agent | Base | Product | Application | Reference |

| Alkyl Halide | Sodium Ethoxide | α-Alkylated this compound | Synthesis of substituted carboxylic acids | libretexts.org |

| Dihaloalkane | Base | Cycloalkylcarboxylic acid derivatives | Perkin alicyclic synthesis | wikipedia.org |

| Benzyl Bromide | Phase-Transfer Catalyst | Chiral α,α-dialkylmalonates | Asymmetric synthesis | frontiersin.org |

Monoalkylation of Malonate Esters

The malonic ester synthesis is a classic method for converting an alkyl halide into a carboxylic acid with two additional carbons. libretexts.org For a mixed ester like this compound, the process begins with the deprotonation of the α-carbon by a suitable base, such as sodium ethoxide, to form an enolate. This enolate then acts as a nucleophile, attacking an alkyl halide (typically primary or secondary) in an SN2 reaction to yield a monoalkylated derivative. libretexts.org

The choice of base is crucial; using an alkoxide that matches one of the ester groups can prevent unwanted transesterification reactions. libretexts.org The reaction is highly efficient for introducing a single alkyl group onto the malonate backbone. This monoalkylation is a foundational step for creating more complex molecules and can be controlled to favor the single addition product over dialkylation. rsc.orggoogle.com

Dialkylation of Malonate Esters

Following monoalkylation, the remaining acidic proton on the α-carbon can be removed by a second equivalent of base, generating a new enolate. This enolate can then react with a second alkyl halide to produce a dialkylated malonate ester. The second alkyl group can be the same as or different from the first, allowing for the synthesis of a wide variety of α,α-disubstituted malonates. frontiersin.orggoogle.com

This sequential dialkylation is a powerful tool for constructing quaternary carbon centers, which are common motifs in many complex organic molecules. The ability to introduce two different alkyl groups in a stepwise manner provides significant synthetic flexibility. google.com

Asymmetric α-Alkylation Approaches

A significant challenge in dialkylation is controlling the stereochemistry when creating a chiral quaternary carbon center. Asymmetric α-alkylation addresses this by guiding the incoming alkyl group to a specific face of the enolate, resulting in an excess of one enantiomer.

Phase-transfer catalysis (PTC) is a highly effective method for achieving enantioselective alkylation of malonate esters. nih.gov This technique involves using a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt derived from cinchona alkaloids, to shuttle the malonate enolate from an aqueous or solid phase into an organic phase where the alkylating agent resides. acs.orgusm.edu The chiral environment created by the catalyst-enolate ion pair directs the alkylation to occur stereoselectively. nih.gov

Research has shown that the alkylation of α-monosubstituted tert-butyl malonate derivatives using N-anthracenylmethyl-cinchoninium chloride as a catalyst can produce α,α-disubstituted products with high yields and high enantioselectivities. acs.org Similarly, using a binaphthyl-modified chiral quaternary ammonium salt as a catalyst for the alkylation of 2,2-diphenylethyl tert-butyl α-alkylmalonates has yielded products with up to 99% yield and 98% enantiomeric excess (ee). frontiersin.orgnih.govresearchgate.net The resulting chiral α,α-dialkylmalonates are valuable building blocks because the two different ester groups can be selectively transformed. acs.org

Table 1: Asymmetric α-Alkylation of Malonate Derivatives via Phase-Transfer Catalysis

| Substrate | Catalyst | Alkylating Agent | Yield (%) | ee (%) | Reference |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 3-Methoxybenzyl bromide | 98 | 95 | nih.gov |

| 2,2-Diphenylethyl tert-butyl α-methylmalonate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Benzyl bromide | 99 | 98 | frontiersin.orgresearchgate.net |

| tert-Butyl methyl α-benzylmalonate | Cinchonine-derived squaramide | Allyl bromide | N/A | High | researchgate.net |

| Diphenylmethyloxy-2,5-dimethoxyacetophenone | Trifluorobenzyl cinchonidinium salt | Various alkyl halides | 80-99 | 90-95 | nih.gov |

Note: The table presents selected data from various studies to illustrate the effectiveness of the PTC method. "N/A" indicates data not available in the cited source.

Another established strategy for asymmetric alkylation involves the use of a chiral auxiliary. usm.edu In this approach, a chiral molecule is temporarily attached to the malonate substrate to direct the stereochemical outcome of the alkylation reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

Common auxiliaries include oxazolidinones and imidazolidinones. usm.eduwikipedia.orgnih.gov For instance, a stereoselective alkylation method has been developed for creating chiral quaternary centers using α-alkylated malonate-imidazolidinones. The diastereoselectivity is rationalized by a transition state where a metal cation is chelated by the malonate, directing the alkylating agent to a specific face. nih.gov This method provides a reliable route to α,α-quaternized products with high enantiomeric excess.

Organocatalysis in this context often overlaps with phase-transfer catalysis, as the chiral PTC catalysts, such as modified cinchona alkaloids, are themselves organic molecules. acs.orgnih.gov These catalysts operate without the need for metal complexes, which can be advantageous in terms of cost, toxicity, and ease of handling. The catalyst forms a chiral ion pair with the enolate, and this non-covalent interaction is sufficient to induce high levels of asymmetry in the alkylation product. nih.govacs.org The success of cinchona-derived ammonium salts in promoting the enantioselective α-alkylation of malonate esters highlights the power of organocatalysis in constructing complex chiral molecules. nih.gov

Advanced Synthetic Transformations Involving this compound

The synthetic utility of this compound and its alkylated derivatives extends beyond simple C-C bond formation. The differential reactivity of the tert-butyl and ethyl ester groups allows for selective transformations, making these compounds versatile intermediates.

For example, the tert-butyl ester group can be selectively cleaved under acidic conditions (e.g., using trifluoroacetic acid), leaving the ethyl ester intact. frontiersin.orgnih.gov Conversely, the ethyl ester can be saponified under basic conditions, or other methods can be employed for its removal while the sterically hindered tert-butyl group remains. This orthogonality enables the synthesis of chiral malonic monoacids, which are valuable precursors for pharmaceuticals and other biologically active compounds. frontiersin.orgnih.govresearchgate.net

Furthermore, the products of these alkylation reactions can be converted into other useful building blocks. For example, iridium-catalyzed asymmetric allylic alkylation of dialkyl malonates produces all-carbon quaternary stereocenters which can be readily transformed into β-quaternary acids and vicinal quaternary products. organic-chemistry.org Additionally, this compound has been used in the synthesis of novel materials, such as polar ester-functionalized aliphatic polysulfones with high thermal stability. sigmaaldrich.com

Preparation of Polar Ester-Functionalized Aliphatic Polysulfone

This compound is utilized in the synthesis of polar ester-functionalized aliphatic polysulfones. These polymers are noted for their remarkable thermal stability. sigmaaldrich.com The incorporation of the polar ester groups, derived from the malonate, into the polymer backbone is a key strategy for modifying the material's properties. While specific details of the polymerization mechanism are proprietary to the research, the general application involves leveraging the reactivity of the malonate moiety. The ester groups can be introduced to impart polarity and potentially serve as handles for further post-polymerization modification. The presence of the tert-butyl group, in particular, can influence the polymer's solubility and thermal degradation profile.

Reactions with Thiacalixarenes

Thiacalixarenes are macrocyclic compounds that serve as molecular platforms for building complex host-guest systems. The functionalization of their lower rim with malonic esters can create sophisticated chelating ligands. Research in this area has explored the reaction of p-tert-butylthiacalix researchgate.netarene with brominated malonic esters, such as diethyl bromomalonate, which serves as a reactive analogue for this compound derivatives. researchgate.netmdpi.com

The reaction involves the alkylation of the phenolic hydroxyl groups of the thiacalixarene with the malonate derivative in the presence of a base. The choice of base and reaction conditions has a profound impact on the degree and pattern of substitution, leading to a variety of dissymmetric and asymmetric products. researchgate.netmdpi.com

For instance, reacting p-tert-butylthiacalix researchgate.netarene with diethyl bromomalonate using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base selectively yields a monosubstituted product. mdpi.com However, changing the base to sodium carbonate (Na₂CO₃) leads to the formation of two different products, demonstrating the cation's role in templating the reaction. researchgate.net

Table 1: Influence of Base on the Reaction of p-tert-Butylthiacalix researchgate.netarene with Diethyl Bromomalonate

| Base | Products | Yield | Reference |

|---|---|---|---|

| K₂CO₃ | Monosubstituted Thiacalixarene | 60% | mdpi.com |

| Cs₂CO₃ | Monosubstituted Thiacalixarene | 70% | mdpi.com |

| Na₂CO₃ | Thiacalixarene Derivative 8 | 30% | researchgate.net |

| Asymmetric Thiacalixarene 9 | 40% | researchgate.net |

These reactions highlight how the malonate structure can be grafted onto complex scaffolds. The resulting ester groups on the thiacalixarene lower rim can act as binding sites for metal ions or other guest molecules. butlerov.com The use of this compound in similar reactions would introduce both tert-butyl and ethyl ester functionalities, potentially offering finer control over the resulting ligand's steric and electronic properties.

Formation of Malonic Monoesters from Diesters

The selective conversion of malonic diesters, such as this compound, into malonic monoesters is a crucial transformation in organic synthesis. ontosight.aigoogle.com These monoesters are valuable intermediates, particularly in the synthesis of pharmaceuticals and agrochemicals. ontosight.aigoogle.com The process relies on the differential reactivity of the two ester groups.

The standard method for generating a monoester from a diester is through partial hydrolysis. google.com In the case of this compound, the tert-butyl ester group is significantly more susceptible to cleavage under acidic conditions than the ethyl ester group due to the stability of the tertiary carbocation intermediate that is formed.

A general procedure involves the careful hydrolysis of the diester. Historically, the partial hydrolysis of a malonate diester was a common method to produce the corresponding monoester. google.com For a mixed ester like this compound, this selectivity is enhanced. Treating the compound with a controlled amount of acid would preferentially cleave the tert-butyl group, yielding monoethyl malonate (also known as malonic acid monoethyl ester). orgsyn.org

Alternatively, malonic monoesters can be prepared by reacting malonic acid with an alcohol in the presence of a base and an activating agent. google.com While this is a method for synthesis rather than conversion, the principles of ester stability are paramount. The malonic ester synthesis, a classic reaction, concludes with a hydrolysis and decarboxylation step, where one of the ester groups is removed to yield a substituted acetic acid. wikipedia.org In a controlled hydrolysis of this compound, the reaction can be stopped prior to decarboxylation to isolate the monoester.

Mechanistic Investigations of Reactions Involving Tert Butyl Ethyl Malonate

Enolate Formation and Reactivity

Tert-butyl ethyl malonate, like other malonic esters, possesses acidic α-hydrogens situated between two carbonyl groups. This structural feature facilitates the formation of a resonance-stabilized enolate ion upon treatment with a suitable base. libretexts.orglibretexts.org The pKa of the α-hydrogens in diethyl malonate is approximately 13, indicating their relatively high acidity. libretexts.org The formation of the enolate is a crucial first step in many reactions, as the enolate is a potent nucleophile. libretexts.orglibretexts.org

The reactivity of the this compound enolate is characterized by its ability to participate in SN2 reactions with various electrophiles, most notably alkyl halides. libretexts.org This alkylation occurs at the α-carbon, leading to the formation of a new carbon-carbon bond and a substituted malonic ester. The efficiency of this alkylation is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides and being less effective with secondary halides due to competing elimination reactions. libretexts.org Tertiary, vinylic, and aryl halides are generally unreactive under these conditions. libretexts.org

Nucleophilic Substitution Reactions

The nucleophilic substitution is an SN2-type reaction where the enolate ion attacks the alkyl halide, displacing the halide leaving group. libretexts.org This reaction is foundational for creating a wide range of substituted carboxylic acids. Furthermore, intramolecular nucleophilic substitution can be achieved by using a dihalide, leading to the formation of cycloalkanecarboxylic acids. libretexts.org

Decarboxylation Mechanisms

Substituted tert-butyl ethyl malonates can undergo decarboxylation, a reaction that involves the loss of a molecule of carbon dioxide. ontosight.aimasterorganicchemistry.com This process is not a general reaction for all carboxylic acids but is characteristic of β-keto acids and malonic acids. libretexts.orgmasterorganicchemistry.com The presence of a carbonyl group two atoms away from the carboxylic acid function is essential for the reaction to proceed. libretexts.org

The mechanism of decarboxylation of a malonic acid derivative typically occurs upon heating and proceeds through a cyclic, concerted transition state. masterorganicchemistry.com This involves the formation of an enol intermediate, which subsequently tautomerizes to the final product. masterorganicchemistry.com It is important to conceptualize this as a type of 1,2-elimination reaction rather than treating carbon dioxide as a simple leaving group. The ability of the lone pair of electrons on the carboxyl group to delocalize to the adjacent carbonyl oxygen facilitates the breaking of the C-C bond. masterorganicchemistry.com In the context of the malonic ester synthesis, decarboxylation is the final step after hydrolysis of the ester groups. youtube.commasterorganicchemistry.com

Catalytic Reaction Mechanisms

Lewis Acid Catalysis

Lewis acids can be employed to catalyze reactions involving this compound and its derivatives. For instance, dual Brønsted/Lewis acid catalysis, using a protic acid and an iron catalyst, has been shown to promote the site-selective tert-alkylation of arenes. nih.gov While this specific example uses di-tert-butylperoxide and tertiary alcohols as alkylating agents, the principle of enhancing the reactivity of a substrate through Lewis acid coordination is broadly applicable. nih.gov The Lewis acid can activate a reactant, making it more susceptible to nucleophilic attack. In reactions involving dicarbonyl compounds, Lewis acids can influence the reaction pathway by coordinating to the carbonyl oxygens. rsc.org

Palladium-Catalyzed Alkoxycarbonylation

Palladium-catalyzed alkoxycarbonylation is a powerful method for converting unsaturated compounds, carbon monoxide, and alcohols into carboxylic acid derivatives. rsc.org While direct mechanistic studies on this compound in this specific reaction are not detailed in the provided results, the general mechanism involves the oxidative addition of a substrate to a palladium(0) complex, followed by CO insertion and reductive elimination. The design of ligands is crucial in these catalytic cycles, as they can fine-tune the electronic and steric properties of the palladium center, thereby controlling the activity and selectivity of the reaction. rsc.org

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a highly effective technique for the alkylation of malonic esters, including this compound, under heterogeneous conditions. rsc.orgfrontiersin.orgresearchgate.net This method allows for the reaction between a water-soluble nucleophile (like the enolate formed with an inorganic base such as aqueous potassium hydroxide) and an organic-soluble electrophile (such as an alkyl halide in a nonpolar solvent like toluene). frontiersin.orgacsgcipr.org

The mechanism involves a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, which transports the enolate anion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs. acsgcipr.org For instance, in the enantioselective α-alkylation of 2-methylbenzyl tert-butyl α-methylmalonates, a chiral phase-transfer catalyst is used to induce asymmetry, leading to the formation of chiral α,α-dialkylmalonates in high chemical and optical yields. rsc.orgfrontiersin.orgresearchgate.net The efficiency of the phase-transfer catalyst can be influenced by its structure, with parameters like the total number of carbons (C#) and the "q-value" being used to predict reactivity. acsgcipr.org

Table 1: Enantioselective Phase-Transfer Catalytic α-Alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates frontiersin.orgresearchgate.net

| Entry | Alkyl Halide | Yield (%) | ee (%) |

| 1 | p-Chlorobenzyl bromide | 99 | 98 |

| 2 | Benzyl bromide | 99 | 95 |

| 3 | o-Chlorobenzyl bromide | 99 | 97 |

| 4 | m-Chlorobenzyl bromide | 99 | 96 |

| 5 | p-Bromobenzyl bromide | 99 | 98 |

| 6 | p-Fluorobenzyl bromide | 99 | 97 |

| 7 | p-Methylbenzyl bromide | 99 | 95 |

| 8 | p-Methoxybenzyl bromide | 95 | 94 |

| 9 | Naphthylmethyl chloride | 98 | 96 |

| 10 | Allyl bromide | 75 | 95 |

Reaction conditions: Substrate, (S,S)-3,4,5-trifluorophenyl-NAS bromide as catalyst, toluene (B28343), 50% aq. KOH.

Strong Acid Resin Catalysis in Mono-tert-Butyl Malonate Preparation

The synthesis of mono-tert-butyl malonate can be achieved through the catalytic action of a strong acid resin. google.com One method involves the reaction of malonic acid with isobutene in the presence of Amberlyst-15, a strong acid cation exchange resin. google.com This process is typically carried out by first dissolving malonic acid in a suitable solvent, such as tert-butyl acetate (B1210297), methyl tert-butyl ether, or ethyl tert-butyl ether. google.com The Amberlyst-15 catalyst is then added, and the mixture is cooled to a low temperature, generally between -20°C and -10°C, before introducing isobutene gas. google.com

Following the introduction of isobutene, the system is sealed and heated to a temperature range of 10-30°C, where it is allowed to react for 40 to 60 hours. google.com The use of a strong acid resin as a catalyst offers several advantages over traditional methods. The catalyst is inexpensive, readily available, and exhibits high catalytic activity, which contributes to a shorter reaction time and high utilization of raw materials. google.com Furthermore, the solid nature of the resin allows for easy separation and recovery from the reaction mixture by filtration, enabling its reuse. google.com This recyclability addresses the issue of catalyst waste and the large volumes of wastewater associated with other synthetic routes, thereby reducing production costs and aligning with green chemistry principles. google.com The work-up procedure is straightforward, involving washing the filtrate with a saturated saline solution, followed by drying and concentration to yield high-purity mono-tert-butyl malonate. google.com

An alternative approach to synthesizing a related compound, ethyl tert-butyl malonate, involves the reaction of monoethyl malonate with isobutylene (B52900) in the presence of a catalytic amount of concentrated sulfuric acid in ether. orgsyn.org

Table 1: Reaction Parameters for Strong Acid Resin Catalyzed Mono-tert-Butyl Malonate Synthesis

| Parameter | Value |

| Catalyst | Amberlyst-15 strong acid cation exchange resin |

| Reactants | Malonic acid, Isobutene |

| Solvent | tert-Butyl acetate, Methyl tert-butyl ether, or Ethyl tert-butyl ether |

| Catalyst Loading | 4-8 wt% of malonic acid |

| Initial Temperature | -20 to -10 °C |

| Reaction Temperature | 10 to 30 °C |

| Reaction Time | 40-60 hours |

Ruthenium-BINAP Catalyzed Asymmetric Hydrogenation

Ruthenium-BINAP complexes are effective catalysts for asymmetric hydrogenation reactions. google.comnih.gov These catalysts are particularly useful in the enantioselective hydrogenation of various substrates, including ketones and olefinic acids. google.comresearchgate.net The BINAP ligand, which is a chiral diphosphine, plays a crucial role in establishing the stereochemical outcome of the reaction. google.comresearchgate.net

The catalytic system is typically prepared by reacting a ruthenium precursor, such as [RuCl2(COD)]n (where COD is cyclooctadiene), with an optically active form of BINAP or its derivatives (e.g., Tol-BINAP) in a suitable solvent like toluene or ethanol (B145695), often in the presence of a tertiary amine. google.com

In the context of substrates structurally related to this compound, the asymmetric hydrogenation of ketones is a well-studied application of Ru-BINAP catalysts. nih.govresearchgate.net The mechanism of ketone hydrogenation is proposed to proceed through a metal-ligand bifunctional pathway. nih.gov This involves the heterolytic cleavage of hydrogen gas (H2) to form a reactive ruthenium hydride intermediate. nih.gov The key intermediate, [RuH(diphosphine)(diamine)]+, has been identified through spectroscopic methods. nih.gov The hydrogenation is believed to occur via a six-membered pericyclic transition state where a hydride from the ruthenium center and a proton from an amine ligand are transferred simultaneously to the carbonyl group of the ketone. nih.gov

The efficiency and enantioselectivity of these hydrogenations can be influenced by various factors, including the presence of a base, hydrogen pressure, and the specific structure of the BINAP and any diamine ligands present. nih.gov For instance, the rate of hydrogenation can be significantly accelerated by the addition of a base. nih.gov

Table 2: Components of a Typical Ru-BINAP Catalytic System for Asymmetric Hydrogenation

| Component | Example | Role |

| Ruthenium Precursor | [RuCl2(COD)]n | Source of Ruthenium |

| Chiral Ligand | (S)-BINAP, (S)-Tol-BINAP | Induces Asymmetry |

| Solvent | Toluene, Ethanol, Methanol | Reaction Medium |

| Additive | Tertiary Amine, Alkaline Base | Can act as a co-catalyst or promoter |

Computational Studies on Reaction Pathways

Computational studies, while not extensively detailed in the provided search results for this compound itself, are instrumental in understanding the mechanisms of related reactions. For instance, in the context of iron-catalyzed N-H insertion reactions using acceptor-acceptor carbenes derived from iodonium (B1229267) ylides, computational studies can provide valuable insights. acs.org However, the fast reaction rates and low solubility of intermediates in some of these systems can make it challenging to isolate species for characterization, which in turn limits the guidance for computational modeling. acs.org

In such cases, a proposed alternative pathway, consistent with available mechanistic information, might involve the catalyst remaining in a stable oxidation state, for example, iron(II). acs.org This hypothesis can be supported by precedents in the literature for related catalytic systems. acs.org

For the asymmetric hydrogenation of ketones catalyzed by Ru-BINAP complexes, computational modeling, often in conjunction with experimental data from X-ray crystallography and NMR spectroscopy, is crucial for elucidating the structure of transition states. nih.govresearchgate.net These studies help in understanding the mode of enantioface selection by interpreting the interactions between the catalyst and the substrate at the molecular level. researchgate.net The models can rationalize the influence of ligand substituents on the enantioselectivity of the reaction. researchgate.net

Applications of Tert Butyl Ethyl Malonate in Complex Molecule Synthesis

Pharmaceutical Intermediates and Bioactive Compounds

The utility of tert-butyl ethyl malonate in medicinal chemistry stems from its role as a building block for a variety of organic structures. ontosight.ai Its ability to undergo transformations like hydrolysis and condensation makes it a key starting material for more complex molecules. ontosight.ai

This compound serves as a crucial intermediate in the synthesis of diverse pharmaceuticals and bioactive compounds. ontosight.ai It is particularly useful in creating substituted malonic acids, which are known precursors to a wide array of biologically active molecules. ontosight.ai The presence of the active methylene (B1212753) group (the -CH2- between the two carbonyls) allows for the introduction of various substituents, which is a cornerstone of modifying molecular structures to achieve desired therapeutic effects. While malonate esters as a class are integral to the synthesis of many drugs, the specific application of this compound lies in multi-step syntheses where the differential protection of the two carboxyl groups is advantageous.

In the landscape of drug development, this compound is considered a useful research chemical and organic building block. fishersci.at Its primary role is to provide a three-carbon scaffold that can be selectively elaborated. In a typical synthetic strategy, the active methylene proton is removed by a base, and the resulting carbanion is alkylated. Subsequently, one of the ester groups can be selectively cleaved. The tert-butyl group is robust and generally requires strong acidic conditions (e.g., trifluoroacetic acid) for removal, while the ethyl group can be hydrolyzed under standard basic conditions. frontiersin.org This orthogonal protecting group strategy allows chemists to reveal a carboxylic acid or an ethyl ester at different stages of a synthesis, enabling the construction of complex target molecules with precision.

Agrochemical Development

Similar to its application in pharmaceuticals, this compound is an important intermediate in the development of agrochemicals. ontosight.ai The malonate structure is a common feature in various classes of agriculturally significant compounds.

The synthesis of various pesticides, herbicides, and fungicides relies on intermediates derived from malonic acids. This compound serves as a key precursor in this field, providing a molecular framework that can be modified to create compounds with desired activities against pests, weeds, or fungal pathogens. ontosight.ai The ability to introduce specific alkyl or aryl groups onto the malonate backbone is critical for tuning the biological efficacy and selectivity of the final agrochemical product.

Building Block in Natural Product Synthesis

The carbon skeleton is a defining feature of an organic molecule's biological activity and character. frontiersin.orgnih.gov As 1,3-dicarbonyl compounds, malonates like this compound are essential starting materials for forming carbon-carbon bonds, which are fundamental to constructing the complex skeletons of natural products. frontiersin.orgnih.gov For instance, the general class of dialkyl malonates has been utilized in iridium-catalyzed reactions to build key fragments for the formal synthesis of sporochnol natural products. organic-chemistry.org This highlights the importance of malonate nucleophiles in creating intricate molecular frameworks found in nature.

Precursor to Chiral Building Blocks with Quaternary Carbon Centers

One of the most significant applications of this compound derivatives is in the asymmetric synthesis of molecules containing all-carbon quaternary stereocenters. frontiersin.orgnih.govresearchgate.net These structural motifs are common in biologically active molecules but are notoriously difficult to construct enantioselectively. nih.gov

Research has demonstrated an efficient method for creating these structures through the phase-transfer catalyzed α-alkylation of malonates possessing a tert-butyl ester group. frontiersin.orgnih.gov In these studies, a substrate such as 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate is alkylated using various electrophiles in the presence of a chiral phase-transfer catalyst. frontiersin.orgnih.gov This approach yields versatile chiral building blocks with a central quaternary carbon in high chemical yields (up to 99%) and with excellent enantioselectivity (up to 98% ee). frontiersin.orgnih.govresearchgate.net

The distinct nature of the ester groups is critical for the synthetic utility of the products. The tert-butyl ester can be selectively removed under acidic conditions, while the other ester (e.g., a 2,2-diphenylethyl ester) can be cleaved under basic conditions. frontiersin.org This selective hydrolysis allows for the practical and controlled conversion of the chiral α,α-dialkylmalonates into the corresponding chiral malonic monoacids, which are valuable precursors for further synthesis. frontiersin.orgnih.govresearchgate.net

Table 1: Examples of Enantioselective Alkylation using a 1-(tert-Butyl) Malonate Derivative The following reactions were performed on 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-methylmalonate using a chiral phase-transfer catalyst to generate a quaternary carbon center.

| Electrophile | Product | Yield | Enantiomeric Excess (ee) | Reference |

| 2-Methylallyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(2-methylallyl)malonate | 94% | 90% | frontiersin.org |

| 4-Methylbenzyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-methyl-2-(4-methylbenzyl)malonate | 99% | 96% | frontiersin.org |

| 3-Methoxybenzyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(3-methoxybenzyl)-2-methylmalonate | 98% | 95% | nih.gov |

| p-Chlorobenzyl bromide | 1-(tert-Butyl) 3-(2,2-diphenylethyl) (S)-2-(4-chlorobenzyl)-2-methylmalonate | 99% | 98% | nih.gov |

Synthesis of Heterocyclic Compounds

While this compound is a valuable reagent in organic synthesis, its direct application in the synthesis of a wide array of complex heterocyclic compounds is not extensively documented in readily available literature. However, its structural features, particularly the presence of an active methylene group flanked by two different ester functionalities, make it a plausible precursor for certain heterocyclic systems. The differential reactivity of the tert-butyl and ethyl esters under specific reaction conditions can be exploited for selective transformations, which is a key principle in the strategic synthesis of complex molecules.

The general synthetic utility of malonic esters in forming heterocyclic rings is well-established. They can undergo condensation reactions with various electrophiles to construct carbocyclic and heterocyclic frameworks. For instance, the reaction of malonic esters with urea (B33335) or thiourea (B124793) derivatives can lead to the formation of barbiturates and thiobarbiturates, respectively. Similarly, reactions with 1,2- or 1,3-dicarbonyl compounds or their equivalents can yield various five- and six-membered heterocyclic rings.

In the context of this compound, the tert-butyl group can be selectively removed under acidic conditions (e.g., using trifluoroacetic acid), leaving the ethyl ester intact. frontiersin.org This selective deprotection would generate a malonic acid monoester, a versatile intermediate for further cyclization reactions. This intermediate could then be strategically employed in the synthesis of heterocyclic compounds where a carboxylic acid functionality is required for ring closure.

Although specific examples detailing the use of this compound for the synthesis of a broad range of complex heterocyclic compounds are not prevalent in the reviewed literature, its potential as a building block can be inferred from the known reactivity of malonic esters and the principles of selective deprotection. Further research in this area could uncover novel synthetic routes to valuable heterocyclic structures.

Preparation of Specialty Polymers and Materials

This compound serves as a crucial monomer in the synthesis of specialty polymers, particularly those with tailored properties such as high thermal stability and polarity. acs.orgsigmaaldrich.com Its unique structure, possessing two distinct ester groups, allows for a two-stage polymerization and modification process, leading to the creation of advanced materials with specific functionalities.

Polar Ester-Functionalized Aliphatic Polysulfones

A significant application of this compound is in the preparation of polar ester-functionalized aliphatic polysulfones. acs.orgsigmaaldrich.com These polymers are of interest for their potential use in applications requiring materials with high thermal stability and specific electrical properties.

The synthesis involves a polyaddition reaction of this compound with a vinyl sulfone in the presence of a base catalyst. acs.org This initial step results in a precursor polymer containing both tert-butyl and ethyl ester groups. The presence of the bulky tert-butyl group influences the polymer's solubility and processing characteristics.

A key feature of this synthetic strategy is the subsequent selective removal of the tert-butyl group. This is typically achieved through treatment with an acid, such as trifluoroacetic acid. acs.org This deprotection step, known as decarbo-tert-butoxylation, unmasks a carboxylic acid group on the polymer backbone, which can then be converted to an ethyl ester. acs.org The resulting polymer is a polar, ester-functionalized aliphatic polysulfone.

Research has shown that aliphatic polysulfones synthesized using this compound exhibit remarkable thermal stability, with degradation temperatures significantly higher than previously reported polysulfones. acs.org The specific reaction conditions, including the choice of solvent and catalyst, play a critical role in the success of the polymerization. For instance, the polyaddition of vinyl sulfone and this compound using an amidine base as a catalyst has been found to require the presence of a small amount of water to proceed effectively. acs.org

The resulting polar polysulfones can be cast into homogeneous films, suggesting their potential for use in various material applications. acs.org The ability to introduce polar functional groups onto the polymer backbone in a controlled manner opens up possibilities for designing materials with specific dielectric properties, making them candidates for use in electronics and other advanced technologies.

Table 1: Reactants and Conditions for the Synthesis of Polar Ester-Functionalized Aliphatic Polysulfones acs.org

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Key Transformation |

| This compound | Vinyl sulfone | Amidine base (e.g., DBU) | 1,1,1-Trichloroethane or Methylene chloride | Polyaddition |

| Precursor Polysulfone | Trifluoroacetic acid | - | - | Decarbo-tert-butoxylation |

Spectroscopic and Analytical Characterization in Research of Tert Butyl Ethyl Malonate

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of tert-butyl ethyl malonate. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to confirm the identity and purity of the compound.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (B1202638) (TMS).

The ethyl group gives rise to a characteristic quartet and triplet. The two protons of the methylene (B1212753) group (-CH2-) adjacent to the oxygen atom are deshielded and appear as a quartet, while the three protons of the terminal methyl group (-CH3) appear as a triplet. The nine equivalent protons of the tert-butyl group produce a strong singlet signal. The two protons of the central methylene group (-CH2-) in the malonate backbone appear as a singlet.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ) (ppm) | Multiplicity |

|---|---|---|

| -C(CH 3)3 | 1.45 | s |

| -O-CH2-CH 3 | 1.25 | t |

| -CO-CH 2-CO- | 3.30 | s |

| -O-CH 2-CH3 | 4.18 | q |

s = singlet, t = triplet, q = quartet

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule. nih.gov

The spectrum will show distinct peaks for the carbonyl carbons of the ester groups, the quaternary carbon and methyl carbons of the tert-butyl group, the methylene and methyl carbons of the ethyl group, and the central methylene carbon of the malonate unit. nih.gov The chemical shifts of the carbonyl carbons are typically found furthest downfield due to the deshielding effect of the adjacent oxygen atoms.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ) (ppm) |

|---|---|

| -C O-O-CH2CH3 | 166.8 |

| -C O-O-C(CH3)3 | 166.1 |

| -O-C (CH3)3 | 81.6 |

| -O-C H2CH3 | 61.3 |

| -CO-C H2-CO- | 41.8 |

| -C(C H3)3 | 28.0 |

| -OCH2C H3 | 14.1 |

Infrared (IR) Spectroscopy in Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its key functional groups. nih.gov

The most prominent features in the spectrum are the strong C=O stretching vibrations of the two ester groups. Due to the electronic differences between the ethyl and tert-butyl esters, these may appear as a single broad band or two closely spaced bands. Additionally, C-O stretching vibrations and C-H stretching and bending vibrations for the alkyl groups are readily identifiable.

Table 3: Key IR Absorption Bands for this compound nih.gov

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C=O (ester) | ~1730 - 1750 | Strong, sharp absorption |

| C-O (ester) | ~1150 - 1250 | Strong absorption |

| C-H (sp³) | ~2850 - 3000 | Stretching vibrations |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which can provide further structural confirmation.

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Common fragmentation pathways involve the loss of the tert-butyl group, the ethoxy group, or other small neutral molecules, leading to the formation of characteristic fragment ions. The most stable carbocation, the tert-butyl cation (m/z = 57), is often observed as a prominent peak in the spectrum. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nih.gov This allows for the determination of the exact molecular formula of this compound, distinguishing it from other compounds with the same nominal mass. The experimentally determined exact mass is compared to the calculated theoretical mass for the proposed formula (C₉H₁₆O₄) to confirm the elemental composition. nih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

While less common for a small molecule like this compound, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry could be employed, particularly in the context of analyzing reaction mixtures or polymer-supported syntheses involving this reagent. mdpi.com In this technique, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to soft ionization and minimizing fragmentation. This would be particularly useful for observing the intact molecular ion with high sensitivity.

Chromatographic Methods in Purification and Enantiomeric Excess Determination

Chromatographic separations are central to the workflow of synthetic organic chemistry. For this compound, these methods provide the means to isolate the compound from reaction byproducts and to analyze the stereochemical outcome of asymmetric transformations.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound research, HPLC is employed for both achiral and chiral analyses.

A reverse-phase (RP) HPLC method has been established for the analysis of this compound. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometry (MS) detection, the phosphoric acid can be substituted with formic acid to ensure compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

In the realm of asymmetric synthesis, determining the enantiomeric excess (ee) of chiral products is paramount. Chiral HPLC is the gold standard for this purpose. Research on the α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates demonstrates the use of chiral HPLC to quantify the enantioselectivity of the reaction. frontiersin.orgfrontiersin.orgresearchgate.net The determination of enantiomeric excess for the resulting α-methyl-α-alkylmalonates was successfully achieved using DAICEL Chiralcel columns, such as the OJ-H model. frontiersin.orgfrontiersin.orgresearchgate.net The specific conditions involve a mobile phase of hexane (B92381) and 2-propanol at varying ratios, with detection at 256 nm. frontiersin.orgfrontiersin.org

Detailed below are examples of HPLC conditions used in the analysis of this compound derivatives:

HPLC Analysis Conditions for this compound and Derivatives

| Analyte/Derivative | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| This compound | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | - | MS-compatible with Formic Acid | sielc.com |

| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-(4-chlorobenzyl)-2-methylmalonate | DAICEL Chiralcel OJ-H | Hexane: 2-propanol = 99.5: 0.5 | 1.0 mL/min | λ = 256 nm | frontiersin.org |

| 1-(tert-Butyl) 3-phenethyl (S)-2-benzyl-2-methylmalonate | DAICEL Chiralcel OJ-H | Hexane: 2-propanol = 99.8 : 0.2 | 1.0 mL/min | λ = 256 nm | frontiersin.org |

Flash chromatography is a purification technique that utilizes a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) to separate compounds from a mixture. It is a faster version of traditional column chromatography due to the use of positive pressure. This method is extensively used for the purification of reaction mixtures containing this compound derivatives. frontiersin.orgfrontiersin.orgwiley-vch.de

In the synthesis of chiral α,α-dialkylmalonates, flash column chromatography on silica gel is the standard method for purifying the crude reaction product. frontiersin.orgfrontiersin.org A common mobile phase for this purification is a mixture of hexane and ethyl acetate (B1210297) (EtOAc), with the ratio adjusted to achieve optimal separation. frontiersin.orgfrontiersin.org For instance, a Hexane-EtOAc solution in a 19:1 ratio was used to afford pure 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-(4-chlorobenzyl)-2-methylmalonate. frontiersin.orgfrontiersin.org The progress of the separation is often monitored by thin-layer chromatography (TLC). wiley-vch.de

The table below outlines typical conditions for the purification of this compound derivatives using flash chromatography.

Flash Chromatography Purification Conditions for this compound Derivatives

| Product | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| 1-(tert-butyl) 3-cinnamyl 2-methylmalonate | Silica gel | Hexane: EtOAc = 30:1 to 40:1 | frontiersin.orgfrontiersin.org |

| 1-(tert-butyl) 3-(2,2-diphenylethyl) 2-(4-chlorobenzyl)-2-methylmalonate | Silica gel | Hexane-EtOAc solution (19:1) | frontiersin.orgfrontiersin.org |

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Enantioselective Transformations

The development of catalytic systems for the enantioselective transformation of malonates is crucial for synthesizing chiral molecules, which are fundamental in pharmaceuticals and materials science. For substrates like tert-butyl ethyl malonate, the focus is on creating stereogenic centers at the α-position with high fidelity.

Recent advancements have centered on phase-transfer catalysis (PTC) for the asymmetric α-alkylation of malonate derivatives. Research has shown that the presence of a tert-butyl ester group is often essential for achieving high enantioselectivity in these reactions. nih.gov An efficient method for the asymmetric synthesis of chiral malonates involves the α-alkylation of malonate substrates that have one tert-butyl ester group and another bulky ester group, such as 2,2-diphenylethyl. nih.govfrontiersin.org

In these systems, a chiral phase-transfer catalyst, specifically a binaphthyl-modified chiral quaternary ammonium (B1175870) salt like (S,S)-3,4,5-trifluorophenyl-NAS bromide, promotes the reaction. nih.govnih.gov This organocatalytic approach successfully produces α-alkylated malonates, which are versatile chiral building blocks containing a quaternary carbon center. nih.govresearchgate.net The reactions proceed in high chemical yields, often up to 99%, and with excellent enantioselectivities, reaching up to 98% enantiomeric excess (ee). nih.govnih.govresearchgate.net A key advantage of using an asymmetric malonate like this compound is the potential for selective subsequent transformations of the two different ester groups. frontiersin.org

Table 1: Enantioselective Phase-Transfer Catalysis of Malonate Derivatives

| Parameter | Description | Reference |

|---|---|---|

| Reaction Type | Asymmetric α-alkylation | nih.gov |

| Substrate Class | Malonates with a tert-butyl ester group (e.g., 2,2-diphenylethyl tert-butyl α-methylmalonates) | frontiersin.org |

| Catalyst | (S,S)-3,4,5-trifluorophenyl-NAS bromide (chiral phase-transfer catalyst) | nih.gov |

| Yield | Up to 99% | researchgate.net |

| Enantioselectivity | Up to 98% ee | researchgate.net |

Sustainable Synthesis Approaches

Traditional synthesis routes for this compound often rely on methods that are not environmentally benign. For instance, a common laboratory preparation involves the use of concentrated sulfuric acid with isobutylene (B52900) in a pressurized vessel, followed by extensive aqueous workup and purification steps. orgsyn.orgorgsyn.org Such procedures generate significant waste and utilize hazardous reagents.

Future perspectives in the synthesis of this compound are geared towards green chemistry principles. This includes the use of solid, reusable catalysts to minimize waste and simplify product isolation. While specific research on sustainable synthesis for this exact diester is limited, progress with related compounds offers a clear direction. For example, the synthesis of mono-tert-butyl malonate has been achieved using Amberlyst-15, a strong acid cation exchange resin, as a recyclable catalyst. This approach avoids the issues of catalyst recycling and large volumes of wastewater associated with traditional methods.

The adaptation of such solid-acid catalyst systems for the esterification of malonic acid with both ethanol (B145695) and tert-butanol (B103910), or the transesterification of diethyl malonate, represents a promising avenue for the sustainable production of this compound.

Applications in Advanced Materials Science

The unique structure of this compound makes it a valuable monomer for the synthesis of functionalized polymers. A significant application lies in the preparation of polar ester-functionalized aliphatic polysulfones. sigmaaldrich.com These polymers are noted for their remarkable thermal stability, a critical property for advanced materials used in demanding environments. sigmaaldrich.com

In this application, the malonate serves as a building block that introduces ester functionalities into the polymer backbone. These polar groups can modify the polymer's properties, such as solubility, adhesion, and compatibility with other materials. The tert-butyl group can be selectively removed under acidic conditions post-polymerization to reveal a carboxylic acid group, allowing for further modification or for altering the polymer's final characteristics. This ability to create precisely functionalized polysulfones with high thermal resistance opens up possibilities for their use in specialty engineering plastics, membranes, and high-performance coatings.

Exploration in Medicinal Chemistry beyond Current Applications

This compound is a versatile C3 building block for the synthesis of more complex molecules, including those with potential therapeutic activity. ontosight.ai Its utility stems from the differential reactivity of its two ester groups. The ethyl ester can be saponified under standard basic conditions, while the tert-butyl ester is stable to base but can be cleaved selectively under acidic conditions (e.g., with trifluoroacetic acid). frontiersin.org

This orthogonal reactivity is highly advantageous in multi-step syntheses of pharmaceutical compounds. For instance, malonates are key precursors for a wide range of bioactive compounds. ontosight.ai The synthesis of cannabigerol (B157186) (CBG), a non-psychoactive cannabinoid with therapeutic potential, involves the reaction of dimethyl malonate with an enone to form a core part of the molecule. mdpi.com By analogy, this compound could be used to create complex derivatives, where one ester is used for chain extension and the other is converted into an amide, acid, or other functional group to modulate biological activity. This makes it a valuable intermediate for generating libraries of compounds in drug discovery programs targeting various diseases.

Theoretical and Computational Chemistry Advancements

Computational chemistry provides valuable insights into the structure, reactivity, and properties of molecules like this compound. The foundation of these studies lies in fundamental computed structural and electronic data. These descriptors are essential for predicting the compound's behavior in reactions and its physical properties.

While extensive theoretical studies specifically on this compound are not widely published, the available data from resources like the NIST Chemistry WebBook and PubChem provide a basis for future computational work. nih.govnist.gov This includes precise molecular weight, formula, and unique chemical identifiers like InChI and SMILES, which are critical for database integration and computational modeling.

Future theoretical research could focus on Density Functional Theory (DFT) calculations to model the transition states of its reactions, such as the enantioselective alkylations discussed in section 6.1. This would help in understanding the origin of stereoselectivity and in designing more efficient chiral catalysts. Computational studies could also predict the conformational preferences of the molecule, which influences its reactivity and interactions in biological systems or polymer matrices.

Table 2: Computed Chemical Identifiers and Properties for this compound

| Identifier/Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₆O₄ | nih.gov |

| Molecular Weight | 188.22 g/mol | nih.gov |

| IUPAC Name | 3-O-tert-butyl 1-O-ethyl propanedioate | nih.gov |

| CAS Number | 32864-38-3 | nist.gov |

| InChI Key | OCOBFMZGRJOSOU-UHFFFAOYSA-N | nist.gov |

| SMILES | CCOC(=O)CC(=O)OC(C)(C)C | nih.gov |

Q & A

(Basic) What are the standard synthetic routes for preparing tert-butyl ethyl malonate in laboratory settings?

This compound is typically synthesized via alkylation of malonate esters under basic conditions. A common method involves:

- Stepwise alkylation : Sodium hydride (NaH) in DMF facilitates deprotonation of the malonate, followed by reaction with alkyl halides (e.g., benzyl bromide) at low temperatures (−40°C) to achieve mono- or di-substitution .

- Steric considerations : The tert-butyl group is introduced via tert-butyl halides or tert-butyl esters under phase-transfer catalysis (PTC) to avoid steric hindrance during nucleophilic substitution .

- Yield optimization : Reaction times (8–48 hours) and stoichiometric ratios (e.g., 1:1.2 malonate:alkylating agent) are critical for maximizing yields (e.g., 85% yield reported in PTC-mediated alkylation) .

(Basic) How can this compound be characterized and distinguished from structurally similar malonate esters?

Analytical techniques include:

- Chiral HPLC : Resolves enantiomers using columns like Chiralcel OJ-H (hexane:2-propanol = 95:5), detecting retention times (e.g., 10.23 min vs. 13.15 min for enantiomers) .

- NMR spectroscopy : Key signals include the tert-butyl singlet (δ 1.2–1.4 ppm) and ethyl group triplets (δ 1.2–1.3 ppm for CH3, δ 4.1–4.3 ppm for CH2) .

- Mass spectrometry : Molecular ion peaks at m/z 188.22 (C9H16O4) confirm the molecular weight .

(Advanced) Why does this compound exhibit reduced reactivity in enantioselective Michael additions compared to smaller alkyl malonates?

The steric bulk of the tert-butyl group hinders nucleophilic attack in asymmetric catalysis:

- Case study : In reactions with α,β-unsaturated aryl esters, tert-butyl malonates showed 0% yield due to steric clashes with the chiral catalyst, whereas ethyl and benzyl analogs achieved 43–81% yields .

- Mitigation strategies : Use of less bulky nucleophiles (e.g., benzyl malonates) or catalysts with larger binding pockets (e.g., HyperBTM) improves enantioselectivity (>99:1 er) .

(Advanced) How can reaction conditions be optimized for this compound in multi-step syntheses?

Key parameters include:

- Solvent selection : Toluene or acetonitrile enhances solubility and minimizes side reactions (e.g., ester hydrolysis) .

- Temperature control : Low temperatures (−40°C to 0°C) stabilize intermediates during alkylation .

- Catalyst tuning : Chiral phase-transfer catalysts (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) improve enantiomeric excess (95% ee reported) .

(Basic) What purification methods are effective for isolating this compound?

- Column chromatography : Silica gel (hexane:EtOAc = 20:1) effectively separates this compound from unreacted starting materials .

- Distillation : Reactive distillation systems (e.g., using Redlich-Kwong-Soave/UNIFAC models) optimize separation in scaled-up syntheses .

(Advanced) How do researchers address contradictions in mechanistic studies involving this compound?

Case example : Discrepancies in alkylation yields between small-scale and bulk reactions are resolved by:

- Kinetic profiling : Monitoring reaction progress via HPLC identifies intermediates (e.g., mono- vs. di-alkylated products) .

- Computational modeling : Density functional theory (DFT) calculations predict steric and electronic barriers to nucleophilic attack .

(Advanced) What are the challenges in scaling up this compound syntheses, and how are they addressed?

- Steric limitations : Bulkier tert-butyl groups reduce reaction rates in large batches. Solutions include flow chemistry to maintain precise temperature control .

- Yield vs. purity trade-offs : Process modeling (e.g., gPROMS) balances column chromatography efficiency with solvent consumption .

(Basic) What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Allergy testing : Post-exposure evaluation by allergists is advised if hypersensitivity symptoms (e.g., dermatitis) develop .

(Advanced) How is this compound used in isotopic labeling for metabolic studies?

- 13C-labeled analogs : Synthesized via 13C-enriched malonic acid precursors for tracking metabolic pathways (e.g., fatty acid biosynthesis) .

- Application : Used in NMR or MS-based flux analysis to study enzyme kinetics (e.g., succinate dehydrogenase inhibition) .

(Advanced) What role does this compound play in polymer science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.